SERT Binding Affinity: 3- vs. 4-Substituted Arylpiperazine
In comparative radioligand binding studies, the 3-(piperazin-1-yl)phenol scaffold demonstrates a significant, quantifiable advantage in binding affinity for the serotonin transporter (SERT) over its 4-substituted isomer. The 3-substituted compound exhibited a Ki value of 20 nM, whereas the corresponding 4-(piperazin-1-yl)phenol derivative showed no appreciable affinity (Ki > 10,000 nM) in the same assay system [1]. This represents a greater than 500-fold difference in affinity, clearly attributable to the positional isomerism of the phenolic hydroxyl group [1].
| Evidence Dimension | Binding Affinity (Ki) for Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | 4-(Piperazin-1-yl)phenol derivative: Ki > 10,000 nM |
| Quantified Difference | >500-fold increase in affinity |
| Conditions | In vitro radioligand displacement assay using [3H]paroxetine in rat brain tissue [1] |
Why This Matters
For procurement supporting SERT-related research (e.g., antidepressant development), the 3-isomer is the only viable choice to achieve measurable target engagement, while the 4-isomer is effectively inactive in this context.
- [1] BindingDB. (n.d.). BDBM50473545 CHEMBL168205: Binding affinity was determined against serotonin reuptake site of rat in presence of [3H]paroxetine radioligand. View Source
